molecular formula C16H16N2O2 B133014 o-Oxalotoluidide CAS No. 3299-62-5

o-Oxalotoluidide

Cat. No. B133014
CAS RN: 3299-62-5
M. Wt: 268.31 g/mol
InChI Key: CURRJRVNHCZZST-UHFFFAOYSA-N
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Description

o-Oxalotoluidide is not directly mentioned in the provided papers. However, the papers discuss various related compounds and reactions that can be relevant to understanding the context in which o-Oxalotoluidide might be studied. For instance, the electrochemical synthesis of poly(pyrrole-co-o-toluidine) involves o-toluidine, which is structurally related to o-Oxalotoluidide .

Synthesis Analysis

The synthesis of related compounds involves oxidative processes, such as the oxygenation via C-H/C-C bond activation with molecular oxygen. This method is efficient for incorporating oxygen atoms into substrates to create O-containing compounds . Although o-Oxalotoluidide synthesis is not explicitly described, the principles of C-H activation and oxygen incorporation could be applicable.

Molecular Structure Analysis

The molecular structure of o-Oxalotoluidide is not analyzed in the provided papers. However, the study of oxaloacetate decarboxylase activity in a synthetic peptide suggests that understanding the structure-activity relationship is crucial for enzyme catalysis . Similarly, understanding the molecular structure of o-Oxalotoluidide would be essential for its chemical and biological applications.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the reaction catalyzed by 4-oxalocrotonate tautomerase, which involves the abstraction and transfer of a proton in the conversion of 2-oxo-4-hexenedioate to 2-oxo-3-hexenedioate . While this reaction does not involve o-Oxalotoluidide, it highlights the types of chemical transformations that can occur with oxalo-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of o-Oxalotoluidide are not directly reported. However, the properties of related compounds, such as oxaloacetate, are discussed. Oxaloacetate is an intermediate in the tricarboxylic acid cycle and has been shown to have effects on cell proliferation and energy production . Additionally, oxaloacetic acid's effect on tyrosinase activity suggests that it can interact with enzyme active sites and influence their function . These insights into related compounds can provide a foundation for hypothesizing the properties of o-Oxalotoluidide.

Scientific Research Applications

Overview of Related Research

Oxidative Stress and Antioxidant Treatment

Research into oxidative stress and its treatment is highly relevant to the study of various compounds, including o-Oxalotoluidide, especially considering the potential antioxidant properties of many compounds. For example, studies on oxidative stress in male infertility highlight the complex interplay between reactive oxygen species and antioxidant therapies, suggesting a nuanced approach to treatment and the potential for specific compounds to mitigate oxidative damage (Lanzafame et al., 2009).

Mitochondrial Metabolism and Function

Compounds like oxaloacetate play critical roles in mitochondrial function and metabolism, indicating the significance of research into similar compounds for understanding cellular energy processes and potential therapeutic applications (Yu & Sivitz, 1969). Such studies can inform the development of treatments for diseases related to mitochondrial dysfunction.

Neurological and Psychiatric Disorders

The neuropeptide oxytocin has been studied for its potential therapeutic use in treating a range of psychopathologies associated with anxiety, fear, and social dysfunctions. This line of research illustrates the potential for compounds like o-Oxalotoluidide, if relevant, to impact treatment strategies for neurological and psychiatric disorders (Neumann & Slattery, 2016).

Environmental and Biotechnological Applications

The study of laccases and their ability to oxidize a wide range of substances highlights the potential for compounds, including possibly o-Oxalotoluidide, in bioremediation, detoxification of industrial effluents, and other environmental applications (Couto & Herrera, 2006).

properties

IUPAC Name

N,N'-bis(2-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRJRVNHCZZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279013
Record name o-Oxalotoluidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Oxalotoluidide

CAS RN

3299-62-5
Record name N1,N2-Bis(2-methylphenyl)ethanediamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 11023
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Record name o-Oxalotoluidide
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Record name o-Oxalotoluidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DI(O-TOLYL)OXAMIDE
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